乙二胺四乙酸二钠镉盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

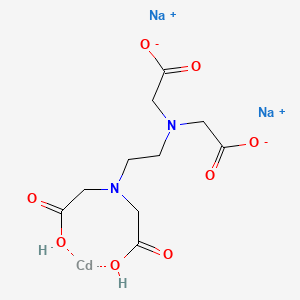

Ethylenediaminetetraacetic acid disodium cadmium salt is a useful research compound. Its molecular formula is C10H16CdN2O8+2 and its molecular weight is 404.66 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylenediaminetetraacetic acid disodium cadmium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylenediaminetetraacetic acid disodium cadmium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediaminetetraacetic acid disodium cadmium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分析化学

在分析化学中,EDTA-CdNa2 因其强螯合性能而被广泛应用。 它与金属离子形成络合物,这在滴定法中特别有用,可以确定溶液中金属离子的浓度 。这种化合物与金属形成稳定络合物的能力,使得可以精确地量化和识别各种样品中的微量元素。

环境科学

EDTA-CdNa2 在环境科学中发挥着重要作用,特别是在重金属污染场地的修复方面。 它有助于将重金属从土壤和地下水中迁移和提取,从而使清理工作更有效 。它的螯合性能也用于水处理过程中去除不需要的金属离子。

医药

在医学领域,EDTA-CdNa2 用于螯合疗法治疗重金属中毒。 它与铅、汞和镉等有毒金属结合,形成络合物,然后从体内排出 。这种应用对于急性或慢性重金属暴露至关重要。

农业

EDTA-CdNa2 在农业中用作植物的微量营养素。它通过形成易于被根系吸收的可溶性络合物,帮助将必需金属传递给植物。 这提高了作物的营养价值和生长速度 。

食品工业

在食品工业中,EDTA-CdNa2 被添加到某些产品中,用作防腐剂,并稳定颜色和风味。 它与可能催化食品降解的金属离子结合,从而延长保质期并保持质量 。

生物学研究

EDTA-CdNa2 常用于分子生物学实验室。它在缓冲溶液中充当金属离子抑制剂,在实验过程中保持生物样品的完整性。 它也用于 DNA 和 RNA 纯化过程中螯合二价金属离子,否则这些离子会降解核酸 。

作用机制

- EDTA affects several pathways:

Mode of Action

Biochemical Pathways

Result of Action

- The molecular and cellular effects include:

- EDTA chelates Zn ions, inhibiting metalloproteases that require zinc for activity . EDTA dissolves Fe- and Ca-containing scale. In textiles, it maintains color integrity by sequestering metal ions.

生化分析

Biochemical Properties

Ethylenediaminetetraacetic acid disodium cadmium salt plays a significant role in biochemical reactions. It interacts with enzymes such as metalloproteases that require divalent cations for activity . By chelating these cations, Ethylenediaminetetraacetic acid disodium cadmium salt can inhibit these enzymes, affecting various biochemical processes .

Cellular Effects

The effects of Ethylenediaminetetraacetic acid disodium cadmium salt on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways and gene expression . Its ability to chelate divalent cations can also impact cellular metabolism .

Molecular Mechanism

At the molecular level, Ethylenediaminetetraacetic acid disodium cadmium salt exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylenediaminetetraacetic acid disodium cadmium salt can change over time. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Ethylenediaminetetraacetic acid disodium cadmium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

CAS 编号 |

35803-35-1 |

|---|---|

分子式 |

C10H16CdN2O8+2 |

分子量 |

404.66 g/mol |

IUPAC 名称 |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cadmium(2+) |

InChI |

InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |

InChI 键 |

BXIVHPLKTMNPRV-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cd] |

规范 SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cd+2] |

Pictograms |

Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B1518372.png)

![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)

![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)

![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)